HSD17B13 Inhibitory Potency: 3,5-Difluoro-4-hydroxybenzamide Fragment vs. Trifluoro Analog
In a series of patented HSD17B13 inhibitors, the compound employing the 3,5-difluoro-4-hydroxybenzamide fragment (Example 48) demonstrated an IC50 of 3.2 nM [1]. This was less potent than a close analog using a 2,3,5-trifluoro-4-hydroxybenzamide fragment (Example 27), which had an IC50 of 2.7 nM [2]. The target compound was, however, more potent than another analog bearing the same fragment but a different core (Example 10, IC50 7.1 nM) [3]. This highlights which specific substitution patterns on the benzamide ring are most critical for binding affinity.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | 2,3,5-trifluoro-4-hydroxybenzamide analog: 2.7 nM; Another 3,5-difluoro analog: 7.1 nM |
| Quantified Difference | 0.5 nM less potent than the trifluoro analog, 3.9 nM more potent than the less active 3,5-difluoro analog |
| Conditions | Inhibition of human HSD17B13 using estradiol and NAD as a substrate, incubated for 2 hours |
Why This Matters
This data directly shows that the 3,5-difluoro-4-hydroxy substitution pattern offers a specific potency within a narrow range, which must be weighed against the greater potency (2.7 nM) of a more highly fluorinated analog, guiding selection based on the potency vs. synthetic complexity trade-off for a HSD17B13 program.
- [1] BindingDB. Entry BDBM674218. IC50: 3.20 nM. View Source
- [2] BindingDB. Entry BDBM674198. IC50: 2.70 nM. View Source
- [3] BindingDB. Entry BDBM674184. IC50: 7.10 nM. View Source
